![molecular formula C20H25ClN2O B4753561 N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4753561.png)
N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea
Overview
Description
N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea, commonly known as BPU, is a chemical compound that belongs to the class of urea-based compounds. BPU is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. BPU has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases.
Mechanism of Action
BPU exerts its effects by inhibiting the activity of the N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea enzyme. N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is involved in various cellular processes, including cell growth, differentiation, and apoptosis. In cancer cells, N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is overexpressed, leading to increased cell proliferation and survival. BPU inhibits N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea activity, leading to the induction of apoptosis in cancer cells. BPU has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is critical for tumor growth and metastasis.
Biochemical and Physiological Effects:
BPU has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. BPU has also been found to inhibit angiogenesis by downregulating the expression of various angiogenic factors, including vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). BPU has also been shown to modulate the expression of various genes involved in cell cycle regulation, cell adhesion, and migration.
Advantages and Limitations for Lab Experiments
BPU has several advantages for use in lab experiments. It is a potent inhibitor of N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea, with a high degree of specificity. BPU has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, BPU has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on BPU. One area of interest is the development of BPU derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential applications of BPU in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea inhibition in other diseases, such as diabetes and cardiovascular disease, warrants further investigation.
Scientific Research Applications
BPU has been studied extensively for its potential applications in cancer therapy. N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. BPU has been found to be a potent inhibitor of N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea, and has demonstrated anti-cancer activity in various in vitro and in vivo models. BPU has also been investigated for its potential applications in the treatment of other diseases, including diabetes, cardiovascular disease, and Alzheimer's disease.
properties
IUPAC Name |
1-(4-butylphenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-3-5-6-15-7-13-18(14-8-15)22-20(24)23-19(4-2)16-9-11-17(21)12-10-16/h7-14,19H,3-6H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEBSYQKJARBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC(CC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753482.png)
![5-(4-fluorophenyl)-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4753489.png)
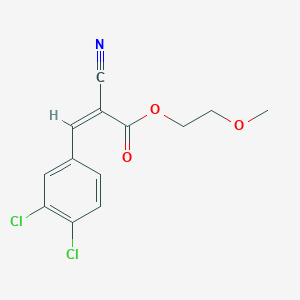
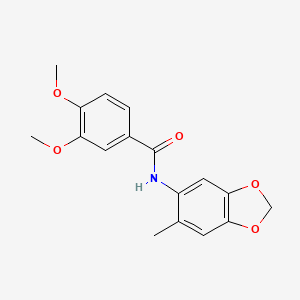
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4753518.png)
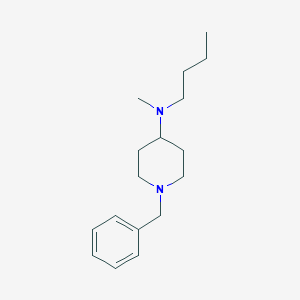
![2-[(4-fluorophenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B4753540.png)
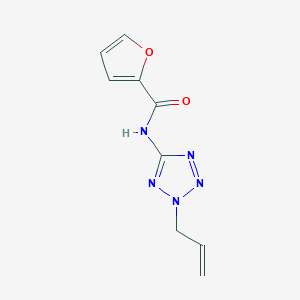
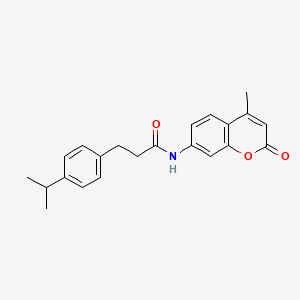
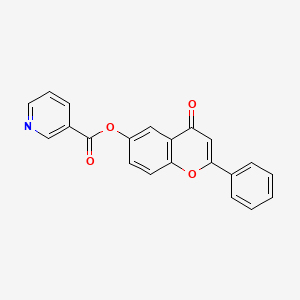
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4753567.png)
![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4753574.png)
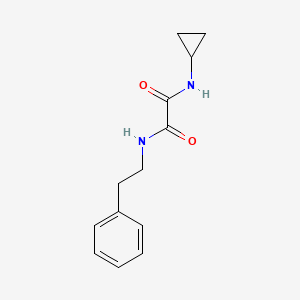
![N-[(4-allyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4753586.png)